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Compound of Interest

Compound Name: Z-VAD-AMC (acetate)

Cat. No.: B10797111 Get Quote

Executive Summary & Scientific Context
Caspase-1 (Interleukin-1

Converting Enzyme, ICE) is the effector protease of the inflammasome, a multiprotein oligomer
responsible for the activation of inflammatory responses.[1] Upon assembly of the
inflammasome (e.g., NLRP3, NLRC4), pro-caspase-1 is autocatalytically cleaved into its active
p20/p10 heterotetramer.[1] This active form processes pro-IL-1

and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to induce
pyroptosis.

Critical Technical Distinction (Z-VAD vs. Ac-YVAD): The user prompt specifies Z-VAD-AMC. It is

imperative to clarify the specificity profile of this substrate to ensure experimental integrity:

Z-VAD-AMC (Pan-Caspase Substrate): The Z-VAD (Carbobenzoxy-valyl-alanyl-aspartyl)

motif is recognized by most caspases, including Caspase-1, -3, -7, and -8. Using this

substrate alone cannot distinguish Caspase-1 activity from apoptotic Caspase-3/7 activity.

Ac-YVAD-AMC (Caspase-1 Specific Substrate): The YVAD (Tyrosine-Valine-Alanine-Aspartic

acid) motif is highly selective for Caspase-1.

Recommendation: This protocol details the methodology for AMC-based fluorometric assays.

While the steps apply to Z-VAD-AMC, Ac-YVAD-AMC is strongly recommended for specific
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Caspase-1 quantification. If Z-VAD-AMC must be used, it requires parallel inhibition controls

(detailed in Section 5).

Assay Principle
The assay relies on a synthetic peptide substrate conjugated to the fluorophore 7-amino-4-

methylcoumarin (AMC).[2]

Intact Substrate: The peptide-AMC bond suppresses fluorescence.

Enzymatic Cleavage: Active Caspase-1 hydrolyzes the peptide bond at the C-terminal

aspartic acid residue.

Signal Generation: Free AMC is released, fluorescing yellow-green (Ex 380 nm / Em 460

nm). The intensity of fluorescence is directly proportional to Caspase-1 enzymatic activity.

Figure 1: Inflammasome Activation & Assay Mechanism
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Caption: Schematic of Caspase-1 activation via the NLRP3 inflammasome leading to

fluorogenic substrate cleavage.

Materials & Reagents
Buffer Compositions (Self-Preparation)
Store buffers at 4°C. Add DTT immediately prior to use.
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Component Concentration Function

Cell Lysis Buffer

Extracts cytosolic proteins

while preserving tetramer

structure

HEPES (pH 7.4) 50 mM Maintains physiological pH.

NaCl 100 mM Ionic strength.[3]

CHAPS 0.1% (w/v)

Zwitterionic detergent;

preserves Caspase-1 activity

better than SDS/Triton.

EDTA 1 mM
Chelates divalent cations

(inhibits metalloproteases).

Glycerol 10% (v/v)
Stabilizes enzymes during

freeze/thaw.

DTT (Add Fresh) 10 mM
Critical: Maintains active site

cysteine in reduced state.

Assay Reaction Buffer
Optimized environment for

enzymatic kinetics

HEPES (pH 7.4) 50 mM

NaCl 100 mM

CHAPS 0.1% (w/v)

EDTA 1 mM

Glycerol 10% (v/v)

DTT (Add Fresh) 10 mM

Key Reagents
Substrate: Ac-YVAD-AMC (Specific) OR Z-VAD-AMC (Pan-reactive).

Stock: 10 mM in dry DMSO. Store at -20°C, protected from light.
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Inhibitor (Negative Control): Ac-YVAD-CHO (Reversible) or Z-VAD-FMK (Irreversible).

Standard: 7-Amino-4-methylcoumarin (AMC) (free standard).

Protein Quantification: BCA or Bradford Assay kit.

Experimental Protocol
Phase 1: Cell Preparation & Lysis
Note: Caspase-1 is often secreted. For total activity, both supernatant and lysate may need

assessment, though this protocol focuses on cell lysates.

Induction: Treat cells (e.g., THP-1, BMDMs) with priming agent (LPS, 3-4 hrs) followed by

activation signal (ATP/Nigericin, 30-60 min).

Harvest: Centrifuge cells at 500 x g for 5 min at 4°C. Wash pellet once with ice-cold PBS.

Lysis: Resuspend pellet in 50-100 µL of chilled Cell Lysis Buffer (with fresh DTT).

Volume Guide: Use 50 µL for

cells.

Incubation: Incubate on ice for 10-20 minutes. Agitate gently every 5 minutes.

Clarification: Centrifuge at 12,000 - 16,000 x g for 10-15 min at 4°C to pellet debris/nuclei.

Collection: Transfer supernatant to a fresh, pre-chilled tube. Keep on ice.

Quantification: Determine protein concentration (BCA/Bradford). Normalize samples to 1-2

mg/mL.

Phase 2: Assay Setup (96-Well Plate)
Use Black-walled, clear-bottom 96-well plates to minimize background fluorescence.

Reaction Mix Preparation: Calculate volume needed: (Number of wells + 10%) × 100 µL.
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Dilute Substrate Stock (10 mM) 1:200 into Assay Reaction Buffer to create a 50 µM Working

Solution.

Plate Layout:

Test Sample: 50 µL Cell Lysate + 50 µL Reaction Buffer (containing 50 µM Substrate).

Inhibitor Control (Specificity Check): 50 µL Lysate + 1 µL Ac-YVAD-CHO (incubate 10 min) +

50 µL Reaction Buffer.

Background Control: 50 µL Lysis Buffer + 50 µL Reaction Buffer.

Positive Control: Recombinant Active Caspase-1 (if available).

Phase 3: Kinetic Measurement
Mix: Gently shake the plate for 30 seconds.

Incubate: Place in plate reader at 37°C.

Read: Measure fluorescence every 5–10 minutes for 60–120 minutes.

Excitation: 380 nm

Emission: 460 nm[2]

Endpoint Option: If kinetic reading is unavailable, incubate for 1-2 hours at 37°C and take a

single endpoint reading.

Figure 2: Workflow Diagram
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Caption: Step-by-step workflow from cell lysis to fluorescence quantification.

Data Analysis & Specificity Controls
Calculating Specific Activity
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Raw RFU (Relative Fluorescence Units) must be converted to specific activity (pmol AMC

released/min/mg protein).

Generate AMC Standard Curve: Dilute free AMC standard (0, 10, 20, 40, 80, 100 µM) in

Reaction Buffer. Measure RFU. Plot RFU (y-axis) vs. pmol AMC (x-axis). Calculate the slope

(

).

Calculate

RFU:

(Select a linear portion of the kinetic curve)

Formula:

= Slope of standard curve (RFU/pmol)

= Reaction time (minutes)

= Amount of protein added (mg)

Validating Specificity (The Z-VAD Problem)
If using Z-VAD-AMC, you will detect total caspase activity. To claim Caspase-1 activity, you

must subtract the signal from a well treated with a specific Caspase-1 inhibitor.

Total Signal (Well A): Lysate + Z-VAD-AMC

Non-Specific Signal (Well B): Lysate + Ac-YVAD-CHO (Inhibitor) + Z-VAD-AMC

True Caspase-1 Activity: Signal A - Signal B

Troubleshooting & Optimization
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Issue Probable Cause Solution

High Background Substrate degradation
Store substrate in aliquots at

-20°C; protect from light.

No Activity DTT oxidation
Always add fresh DTT to lysis

and reaction buffers.

Low Signal Poor Lysis

Ensure CHAPS is used (not

just Triton); freeze-thaw cycles

can help but may degrade

enzyme.

Non-Linear Kinetics Substrate depletion

Dilute lysate further; ensure

substrate is in excess (>50

µM).

Inconsistent Replicates Bubbles in wells

Centrifuge plate briefly (500xg,

1 min) before reading to

remove bubbles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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